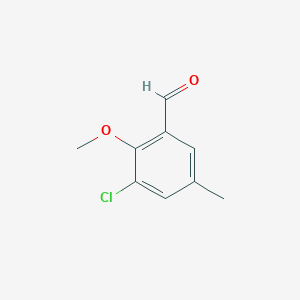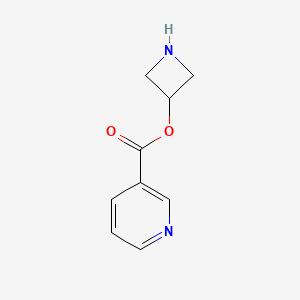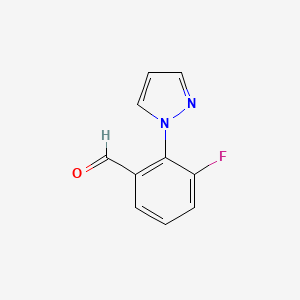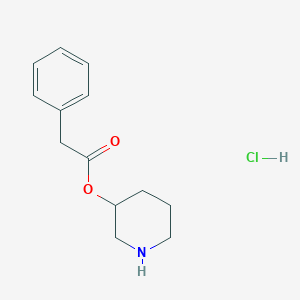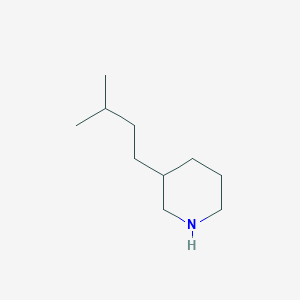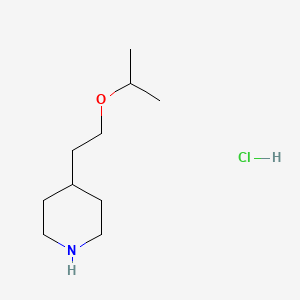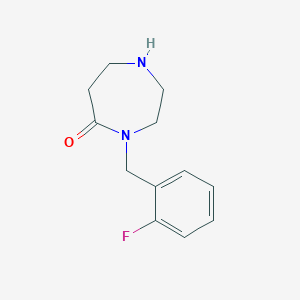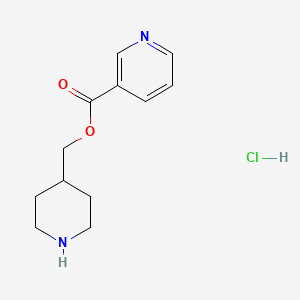
4-Piperidinylmethyl nicotinate hydrochloride
説明
4-Piperidinylmethyl nicotinate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .
Synthesis Analysis
The synthesis of 4-Piperidinylmethyl nicotinate hydrochloride and similar compounds involves various chemical reactions. One study provides detailed information for the synthesis, elucidation, characterization, and stability of four additional new potential molecular entities, namely, benzoate, hydrochloride (HCl), nicotinate, and malonate salts . Another study discusses the synthesis of piperidine derivatives from simple starting materials .Molecular Structure Analysis
The molecular structure of 4-Piperidinylmethyl nicotinate hydrochloride is represented by the formula C12H17ClN2O2 . This structure is important in understanding the properties and reactivity of the compound .Chemical Reactions Analysis
The chemical reactions involving 4-Piperidinylmethyl nicotinate hydrochloride are complex and involve various steps . Understanding these reactions is crucial for optimizing the synthesis and use of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Piperidinylmethyl nicotinate hydrochloride are important for its use in chemical reactions . These properties include its molecular weight, melting point, boiling point, and density .科学的研究の応用
Crystal Structure and Molecular Analysis
4-Piperidinecarboxylic acid hydrochloride has been studied for its crystal and molecular structure. The compound crystallizes in an orthorhombic structure and exhibits a chair conformation with the COOH group in an equatorial position. In the crystal structure, various hydrogen bonds and electrostatic interactions are observed. Additionally, the study involved B3LYP/6-31G(d,p) calculations, and FTIR spectrum analysis, providing insight into the molecular behavior and interaction of the compound (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Interaction with Nicotinic Acetylcholine Receptors
Research has been conducted on the interaction of compounds similar to 4-Piperidinylmethyl nicotinate hydrochloride with nicotinic acetylcholine receptors, specifically the alpha4beta2-nAChR. These receptors are implicated in various neuropsychiatric disorders and nicotine reward pathways. The study developed a model system for the receptors, allowing detailed investigations into their protein chemistry, pharmacology, and expression regulation. This research provides foundational knowledge on the interaction mechanisms and pharmacological characteristics of these receptors (Eaton et al., 2003).
Corrosion Inhibition Properties
Mannich base derivatives of nicotinamide, which share structural similarities with 4-Piperidinylmethyl nicotinate hydrochloride, have been studied for their corrosion inhibition properties. These studies involve gravimetric, electrochemical experiments, and theoretical calculations to understand the adsorption behavior and corrosion inhibition mechanisms on mild steel surfaces. This research offers insights into the protective capabilities of similar compounds in industrial applications (Jeeva, Prabhu, & Rajesh, 2017).
Synthesis and Characterization of Related Compounds
Studies have been conducted on the synthesis of related piperidine and pyrrolidine alkaloids, offering insights into the synthetic pathways and molecular characteristics of compounds structurally related to 4-Piperidinylmethyl nicotinate hydrochloride. These studies detail the methodologies and chemical reactions involved in the synthesis, providing a foundation for understanding the chemical behavior and potential applications of such compounds (Felpin et al., 2001).
Safety And Hazards
将来の方向性
The future directions for research on 4-Piperidinylmethyl nicotinate hydrochloride and similar compounds are promising. Studies are exploring the synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation . Other research is investigating the anticancer applications and pharmacological properties of piperidine and piperine .
特性
IUPAC Name |
piperidin-4-ylmethyl pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(11-2-1-5-14-8-11)16-9-10-3-6-13-7-4-10;/h1-2,5,8,10,13H,3-4,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQILHYIBSWFMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinylmethyl nicotinate hydrochloride | |
CAS RN |
1219981-17-5 | |
| Record name | 3-Pyridinecarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



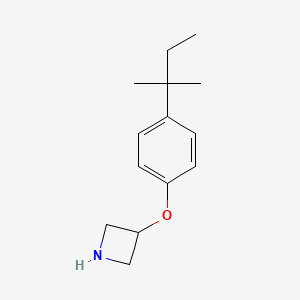
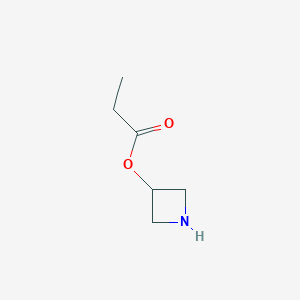
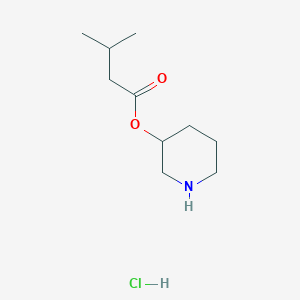
![4-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394736.png)
![4-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394737.png)
![4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394739.png)
